molecular formula C27H25N7O2 B2919939 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 920348-31-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2919939
CAS No.: 920348-31-8
M. Wt: 479.544
InChI Key: MXXVDEBMGATZDJ-UHFFFAOYSA-N
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Description

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C27H25N7O2 and its molecular weight is 479.544. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing new pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and other heterocyclic derivatives incorporating various moieties. These compounds have been studied for their potential effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Another study developed benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones from reactions of amidrazones with quinones, showing broad-spectrum anticancer activity (Aly et al., 2020).

Antimicrobial Activities

Some newly synthesized compounds, particularly those with azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, have exhibited moderate effects against various microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).

Anticancer Properties

Compounds synthesized from naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been evaluated for their anticonvulsant activity, providing insights into potential anticancer applications. Some of these compounds showed significant efficacy in delaying convulsion and prolonging survival time in comparison to phenobarbital, indicating their potential as anticancer agents (Ghareb et al., 2017).

Genotoxicity Studies

Investigation into the genotoxicity of certain compounds, particularly those with piperazine moieties, has led to insights on their bioactivation and the potential for mutagenicity. This research is crucial for understanding the safety profiles of new chemical entities in the development of pharmaceuticals (Gunduz et al., 2018).

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O2/c35-24(18-36-23-11-10-21-8-4-5-9-22(21)16-23)32-12-14-33(15-13-32)26-25-27(29-19-28-26)34(31-30-25)17-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXVDEBMGATZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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